molecular formula C14H10O8 B117826 Methyl brevifolincarboxylate CAS No. 154702-76-8

Methyl brevifolincarboxylate

Cat. No. B117826
M. Wt: 306.22 g/mol
InChI Key: JNWDNAASYHRXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl brevifolincarboxylate (Brevifolincarboxylic acid methyl ester) is a potent PB2 cap-binding inhibitor. It has anti-oxidant activity and also inhibits platelet aggregation, lipid metabolism, and inflammation .


Synthesis Analysis

Methyl brevifolincarboxylate was isolated from the ethyl acetate extract of Canarium album (Lour.) Raeusch . It has been found to attenuate free fatty acid-induced lipid metabolism and inflammation in hepatocytes through the AMPK/NF-κB signaling pathway .


Molecular Structure Analysis

Structural studies of methyl brevifolincarboxylate in the solid state have been conducted using NMR spectroscopy and DFT calculations .


Chemical Reactions Analysis

Methyl brevifolincarboxylate is an organic heterotricyclic compound that is 1,2,3,5-tetrahydrocyclopenta[c]isochromene substituted by hydroxy groups at positions 7, 8, and 9, oxo groups at positions 3 and 5, and a methoxycarbonyl group at position 1 .


Physical And Chemical Properties Analysis

The molecular formula of Methyl brevifolincarboxylate is C14H10O8 and its molecular weight is 306.22 g/mol .

Scientific Research Applications

Vasorelaxant Effects

Methyl brevifolincarboxylate, isolated from Phyllanthus niruri L., demonstrates vasorelaxant effects on rat aortic rings. This compound shows a slow relaxation activity against norepinephrine-induced contractions, suggesting its potential in modulating vascular responses (Iizuka, Moriyama, & Nagai, 2006).

Structural Studies and Antioxidant Properties

Structural studies of methyl brevifolincarboxylate, derived from Potentilla argentea L., highlight its antiviral and antioxidant properties. NMR spectroscopy and DFT calculations provide insights into its molecular structure, contributing to understanding its pharmaceutical potential (Wolniak, Tomczyk, Gudej, & Wawer, 2006).

Influenza Virus Inhibition

A 2020 study identifies methyl brevifolincarboxylate as an inhibitor of influenza virus PB2, showing significant inhibitory activity against different strains of influenza A virus. This suggests its potential as a lead compound for anti-influenza virus drugs (Chen et al., 2020).

Platelet Aggregation Inhibition

Methyl brevifolincarboxylate exhibits inhibitory effects on platelet aggregation, comparable to adenosine, a known inhibitor. This indicates its potential application in conditions where platelet aggregation is a concern (Iizuka et al., 2007).

Cytotoxic Effect Against Cancer Cells

This compound has been evaluated for its cytotoxicity against human breast carcinoma cells (MCF-7) and shown to have a significant DNA-binding ability, inhibiting human DNA topoisomerase I and II. These findings suggest its potential in cancer therapeutics (Tomczyk et al., 2008).

Inhibition of Trypanosoma cruzi Enzymes

Some derivatives of brevifolin carboxylate, including methylbrevifolin carboxylate, have been found to selectively inactivate triosephosphate isomerase from Trypanosoma cruzi, indicating their potential as leads in developing new treatments for Chagas' disease (Gayosso-de-Lucio et al., 2009).

Effect on Lipid Metabolism and Inflammation in Hepatocytes

Methyl brevifolincarboxylate has shown potential protective effects against non-alcoholic fatty liver disease (NAFLD) by improving lipid metabolism and reducing inflammation in hepatocytes through the AMPK/NF-κB signaling pathway (Geethangili et al., 2021).

Future Directions

Methyl brevifolincarboxylate has shown potential protective effects against non-alcoholic fatty liver disease (NAFLD) in vitro by ameliorating lipid metabolism and inflammatory markers through the AMPK/NF-κB signaling pathway . This suggests that it could be a promising lead compound for the development of anti-influenza virus drugs from natural products .

properties

IUPAC Name

methyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O8/c1-21-13(19)5-3-7(16)12-9(5)8-4(14(20)22-12)2-6(15)10(17)11(8)18/h2,5,15,17-18H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWDNAASYHRXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935047
Record name Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl brevifolincarboxylate

CAS RN

154702-76-8
Record name Cyclopenta[c][2]benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154702-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl brevifolincarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl brevifolincarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl brevifolincarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl brevifolincarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl brevifolincarboxylate
Reactant of Route 5
Methyl brevifolincarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl brevifolincarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.